tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18602224
InChI: InChI=1S/C13H20N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)5-12(4,6-13)7-14/h5-6,8-9H2,1-4H3
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate

CAS No.:

Cat. No.: VC18602224

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate -

Specification

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C13H20N2O2/c1-11(2,3)17-10(16)15-8-13(9-15)5-12(4,6-13)7-14/h5-6,8-9H2,1-4H3
Standard InChI Key ASZQEDNUMGNLFJ-UHFFFAOYSA-N
Canonical SMILES CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C#N

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, reflects its spirocyclic structure. The core consists of a 2-azaspiro[3.3]heptane system, where an azetidine ring (a four-membered nitrogen-containing cycle) is fused to a cyclobutane ring via a shared spiro carbon atom. The 6-position of the spiro system is substituted with both a cyano (-CN) and a methyl (-CH₃) group, while the nitrogen atom is protected by a Boc group (tert-butoxycarbonyl).

Key Structural Features:

  • Spiro Junction: The shared carbon atom between the azetidine and cyclobutane rings imposes significant steric strain, influencing reactivity and conformational flexibility .

  • Functional Groups: The cyano group offers a site for nucleophilic additions or reductions, while the Boc group enables selective deprotection for further nitrogen functionalization .

Synthesis and Manufacturing

Established Synthetic Routes

The synthesis of tert-butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate typically proceeds via multi-step sequences starting from simpler azaspiro[3.3]heptane precursors. Two principal methodologies emerge from the literature:

Route 1: Reductive Amination and Cyclization

A patent (CN102442934A) outlines a five-step synthesis starting from compound (14), involving:

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces a ketone intermediate to an alcohol.

  • Protection: Tosyl (Ts) protection of the amine under basic conditions.

  • Ring Closure: Reaction with o-nitrobenzenesulfonamide in the presence of potassium carbonate forms the spirocyclic core .

  • Deprotection: Thiophenol-mediated removal of the Ts group.

  • Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) .

This route achieves a total yield of 41%, with mild reaction conditions favoring scalability .

Comparative Analysis

ParameterRoute 1Route 2
Starting MaterialCompound (14)6-Oxo derivative
Key StepsReduction, Ts protection, cyclizationEnolate formation, cyanation
Total Yield41%55–72%
ScalabilityHigh (patent focus)Moderate

Route 1, while lower-yielding, benefits from operational simplicity, whereas Route 2 offers higher yields but requires specialized enolate chemistry .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s spirocyclic framework and functional groups make it a valuable precursor for drug discovery. Examples include:

  • Kinase Inhibitors: The azetidine ring mimics bioactive conformations of piperidine derivatives, enabling selective kinase binding .

  • Protease Inhibitors: Cyano groups can act as electrophilic warheads in covalent inhibitors, targeting viral or bacterial proteases.

Materials Science

In polymer chemistry, the spiro structure imparts rigidity, enhancing thermal stability in high-performance materials. The Boc group’s labile nature allows post-polymerization modifications, enabling tailored material properties.

Future Perspectives

Methodological Innovations

Advances in flow chemistry and catalytic asymmetric synthesis could streamline production. For example, enantioselective spirocyclization catalysts might enable access to chiral variants of the compound, expanding its utility in drug development .

Expanding Applications

Ongoing research explores its use in:

  • Bioorthogonal Chemistry: The cyano group’s reactivity could anchor click chemistry tags for bioconjugation.

  • Metal-Organic Frameworks (MOFs): Spirocyclic linkers may enhance MOF porosity for gas storage applications.

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